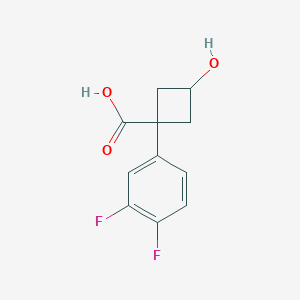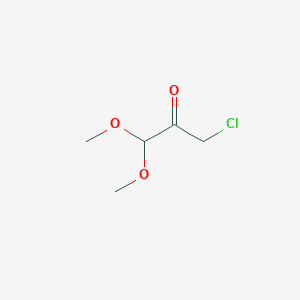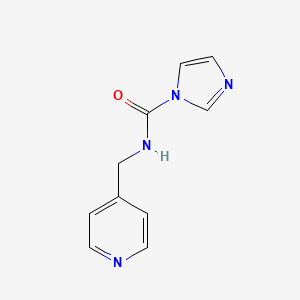
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a 3-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylfuran and 2-amino-4,6-dichloro-1,3,5-triazine.
Reaction Conditions: The reaction between 3-methylfuran and 2-amino-4,6-dichloro-1,3,5-triazine is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new triazine derivatives with various functional groups.
Oxidation Reactions: Formation of furan-2,3-dione derivatives.
Reduction Reactions: Formation of dihydrotriazine derivatives.
Scientific Research Applications
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agricultural Chemistry: It is explored as a potential herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In the case of antimicrobial activity, it may interfere with the synthesis of nucleic acids or proteins in microbial cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(2-furyl)-1,3,5-triazin-2-amine: Similar structure but with a furan ring instead of a 3-methylfuran moiety.
4-Chloro-6-(3-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a thiophene ring instead of a 3-methylfuran moiety.
4-Chloro-6-(3-pyridyl)-1,3,5-triazin-2-amine: Similar structure but with a pyridine ring instead of a 3-methylfuran moiety.
Uniqueness
4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of the 3-methylfuran moiety, which imparts distinct electronic and steric properties to the compound
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4O/c1-4-2-3-14-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
InChI Key |
IAASMIHROZGRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



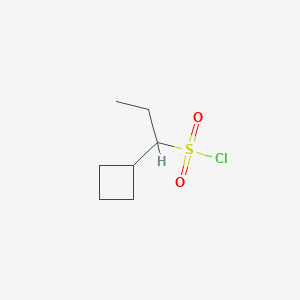


![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
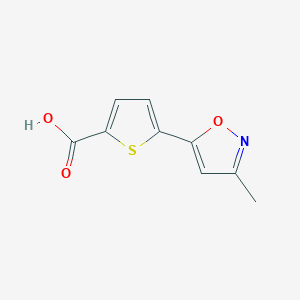
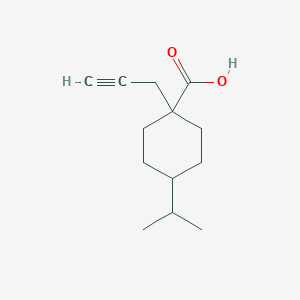
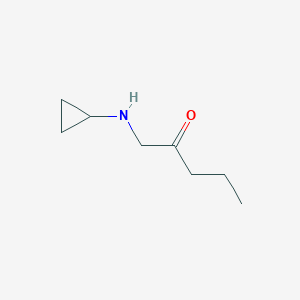
![2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13178530.png)


